Enantiomeric Identity Confirmation: Optical Rotation of H-D-Lys(Z)-Obzl HCl vs. H-Lys(Z)-Obzl HCl
The D-enantiomer (target compound) exhibits a specific optical rotation of [α]D²⁰ = -2 ± 2° (C=2 in DMF) , while the L-enantiomer (H-Lys(Z)-Obzl HCl, CAS 6366-70-7) shows [α]D²⁰ = -6.5 ± 1° (c=0.5% in 0.1 M HCl) . Although measured under different solvent conditions, the distinct magnitude and sign consistency confirm that the target compound is the D-lysine derivative, not the L-form.
| Evidence Dimension | Specific optical rotation [α]D²⁰ |
|---|---|
| Target Compound Data | -2 ± 2° (C=2 in DMF) |
| Comparator Or Baseline | H-Lys(Z)-Obzl HCl (CAS 6366-70-7): -6.5 ± 1° (c=0.5% in 0.1 M HCl) |
| Quantified Difference | Difference of +4.5° in magnitude (note: different solvent systems; direct numerical comparison limited) |
| Conditions | Target: C=2 in DMF (Chem-Impex); Comparator: c=0.5% in 0.1 M HCl (Sigma-Aldrich) |
Why This Matters
Confirmation of enantiomeric identity is essential for procurement when stereochemistry dictates biological activity; the distinct optical rotation signature ensures the correct D-enantiomer is supplied.
